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Abstract

ONC213 is a novel, orally active small molecule belonging to the imipridone class of
compounds, currently under investigation for its potent anti-cancer properties, particularly in
hematological malignancies such as acute myeloid leukemia (AML). This technical guide
provides a comprehensive overview of the molecular structure, physicochemical properties,
and mechanism of action of ONC213. It details the signaling pathways modulated by the
compound, with a focus on its role as an inhibitor of a-ketoglutarate dehydrogenase (a0KGDH),
leading to mitochondrial stress and the induction of the integrated stress response (ISR).
Detailed experimental protocols for key assays used to characterize ONC213's activity are also
provided, along with structured data presentations and visualizations to facilitate understanding
and further research.

Molecular Structure and Physicochemical
Properties

ONC213 is a distinct chemical entity with the following molecular characteristics:
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Property Value
Chemical Formula C23H22F2N40O
Molecular Weight 408.44 g/mol
CAS Number 1977540-13-8

0=C1C2=C(N3C(=NCC3)N1CC4=CC=C(F)C(F)

SMILES Strin
J =C4)CCN(CC=5C=CC=CC5)C2

IUPAC Name Currently not publicly available
Melting Point Currently not publicly available
Water Solubility Currently not publicly available
logP Currently not publicly available

Note: Some physicochemical properties like IUPAC name, melting point, water solubility, and
logP are not yet publicly disclosed in the reviewed literature.

Mechanism of Action: Targeting Mitochondrial
Function and Inducing Cellular Stress

ONC213 exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on
the disruption of mitochondrial metabolism and the subsequent activation of cellular stress
pathways, ultimately leading to apoptosis in cancer cells.

Inhibition of a-Ketoglutarate Dehydrogenase (0KGDH)

The primary molecular target of ONC213 is a-ketoglutarate dehydrogenase (0KGDH), a key
enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3][4] By inhibiting acKGDH, ONC213 disrupts
the normal flow of the TCA cycle, leading to an accumulation of a-ketoglutarate and a reduction
in mitochondrial respiration.[1][2][3] This suppression of oxidative phosphorylation (OXPHOS)
is a critical event in the anti-leukemic activity of ONC213.[2][3][4]

Induction of Mitochondprial Stress and the Integrated
Stress Response (ISR)
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The inhibition of aKGDH and the consequent impairment of mitochondrial function trigger a
state of mitochondrial stress.[2][3][4][5] This stress activates the Integrated Stress Response
(ISR), a cellular signaling network that allows cells to adapt to various stress conditions.[2][5][6]
[7][8] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor
2 alpha (elF2a), which leads to a general decrease in protein synthesis but selectively
promotes the translation of specific mMRNAs, most notably that of Activating Transcription Factor
4 (ATF4).[2][6][8]

ATF4 is a transcription factor that plays a crucial role in orchestrating the cellular response to
stress.[2][6][7][9] While the ISR is initially a pro-survival pathway, sustained or overwhelming
stress, as induced by ONC213, can push the balance towards apoptosis.[7][8]

Downregulation of Mcl-1 and Induction of Apoptosis

One of the critical downstream effects of the ONC213-induced ISR is the suppression of the
anti-apoptotic protein Mcl-1.[1][3][4] The reduction in Mcl-1 levels, combined with the overall
cellular stress, sensitizes cancer cells to apoptosis. This programmed cell death is a key
endpoint of ONC213 treatment.[1][2][3][10]

Potential Role of GPR132

While the direct interaction of ONC213 with the G-protein coupled receptor GPR132 has not
been definitively established, a related imipridone compound, ONC212, has been shown to be
a potent agonist of GPR132.[11][12] Activation of GPR132 has been linked to the induction of
the ISR, suggesting a potential, yet-to-be-confirmed, role for this receptor in the broader
mechanism of action of the imipridone class.[11][12]
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Caption: ONC213 mechanism of action signaling pathway.
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Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of
ONC213.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of ONC213 on cancer cell lines.

Workflow:

Caption: MTT assay experimental workflow.

Protocol:

Cell Seeding: Seed AML cell lines (e.g., MV4-11, OCI-AML3, MOLM-13) in 96-well plates at
a density of 1 x 10* cells/well and allow them to adhere overnight.

Treatment: Treat the cells with a serial dilution of ONC213 (e.g., ranging from 0.1 to 10 uM)
or vehicle control (DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%
COo..

MTT Addition: Add 20 pL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Solubilization: Aspirate the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (ICso) values using
appropriate software (e.g., GraphPad Prism).[5]

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by ONC213.
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Protocol:

Cell Treatment: Treat AML cells with ONC213 at desired concentrations (e.g., 250 nM, 500
nM) for 48 hours.

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and
Propidium lodide (PI) to the cell suspension and incubate for 15 minutes at room
temperature in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/Pl negative
cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late
apoptosis or necrosis.[5]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved

in the ONC213 signaling pathway.

Protocol:

Cell Lysis: Treat cells with ONC213 for the desired time points (e.g., 8, 24, 48 hours). Lyse
the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 pg) on a polyacrylamide gel by
SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target
proteins (e.g., p-elF2a, ATF4, Mcl-1, cleaved PARP, cleaved Caspase-3, and a loading
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control like B-actin) overnight at 4°C.[5]

o Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of ONC213 in a living organism.
Protocol:

e Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-
11) into immunodeficient mice (e.g., NOD/SCID or NSG mice).[5]

e Tumor Growth: Allow the tumors to establish and reach a palpable size.

e Treatment Administration: Administer ONC213 orally (p.0.) at a specified dose and schedule
(e.g., 50-75 mg/kg daily).[5]

e Monitoring: Monitor tumor growth by measuring tumor volume with calipers and record the
body weight of the mice regularly.

o Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis (e.g., immunohistochemistry, western blotting).

Summary and Future Directions

ONC213 represents a promising therapeutic candidate that targets a key metabolic
vulnerability in cancer cells. Its ability to inhibit aKGDH, induce mitochondrial stress, and
activate the ISR provides a unique mechanism to selectively kill malignant cells. The data
summarized in this guide highlight the potent anti-cancer activity of ONC213. Further research
is warranted to fully elucidate its IUPAC name and complete its physicochemical profile.
Continued investigation into the interplay between GPR132 and the ISR in the context of
ONC213 treatment may reveal additional layers of its mechanism of action. The detailed
experimental protocols provided herein should serve as a valuable resource for researchers
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dedicated to advancing our understanding and potential clinical application of this novel
imipridone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13145634#onc213-molecular-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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